6,7-Dimethoxy-2-methyl-3,4-dihydroisoquinolin-2-ium iodide
Overview
Description
6,7-Dimethoxy-2-methyl-3,4-dihydroisoquinolin-2-ium iodide is a chemical compound with the molecular formula C12H16INO2. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. This compound is known for its unique structural features, including the presence of methoxy groups at the 6 and 7 positions, and a methyl group at the 2 position of the isoquinoline ring. The iodide ion is associated with the positively charged nitrogen atom in the isoquinoline ring, forming a quaternary ammonium salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-2-methyl-3,4-dihydroisoquinolin-2-ium iodide typically involves the quaternization of 6,7-dimethoxy-2-methyl-3,4-dihydroisoquinoline with methyl iodide. The reaction is carried out in an appropriate solvent, such as acetone or ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration or crystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified by recrystallization or other suitable purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-2-methyl-3,4-dihydroisoquinolin-2-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the quaternary ammonium salt back to the tertiary amine.
Substitution: Nucleophilic substitution reactions can occur at the methyl group attached to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Tertiary amine derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6,7-Dimethoxy-2-methyl-3,4-dihydroisoquinolin-2-ium iodide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex isoquinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Used in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-2-methyl-3,4-dihydroisoquinolin-2-ium iodide involves its interaction with biological targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The presence of methoxy groups and the quaternary ammonium structure play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Similar structure but lacks the quaternary ammonium group.
6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline: Similar structure with a methyl group at the 2 position but in a tetrahydroisoquinoline form.
6,7-Dimethoxy-3,4-dihydroisoquinoline: Lacks the methyl group at the 2 position.
Uniqueness
6,7-Dimethoxy-2-methyl-3,4-dihydroisoquinolin-2-ium iodide is unique due to its quaternary ammonium structure, which imparts distinct chemical and biological properties. This structure enhances its solubility in water and its ability to interact with biological targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
6,7-dimethoxy-2-methyl-3,4-dihydroisoquinolin-2-ium;iodide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16NO2.HI/c1-13-5-4-9-6-11(14-2)12(15-3)7-10(9)8-13;/h6-8H,4-5H2,1-3H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMOMXUSXIBJYED-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC2=CC(=C(C=C2CC1)OC)OC.[I-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16INO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00952439 | |
Record name | 6,7-Dimethoxy-2-methyl-3,4-dihydroisoquinolin-2-ium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00952439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30045-07-9 | |
Record name | NSC184402 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=184402 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6,7-Dimethoxy-2-methyl-3,4-dihydroisoquinolin-2-ium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00952439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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